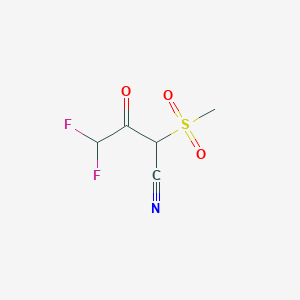

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4,4-difluoro-2-methanesulfonyl-3-oxobutanenitrile derives its systematic name from the IUPAC rules for organic nomenclature. The root structure is a four-carbon butanenitrile chain (butanenitrile: CH₂CH₂CH₂CN), modified by three functional groups:

- 4,4-Difluoro : Two fluorine atoms at the fourth carbon position.

- 2-Methanesulfonyl : A methylsulfonyl group (-SO₂CH₃) at the second carbon.

- 3-Oxo : A ketone group (=O) at the third carbon.

The molecular formula is C₅H₅F₂NO₃S , with a molecular weight of 197.16 g/mol . A detailed breakdown of the formula is provided below:

| Component | Quantity | Role in Structure |

|---|---|---|

| Carbon | 5 | Backbone and functional groups |

| Hydrogen | 5 | Saturation of carbon bonds |

| Fluorine | 2 | Substituents at C4 |

| Nitrogen | 1 | Nitrile group (-CN) |

| Oxygen | 3 | Ketone and sulfonyl groups |

| Sulfur | 1 | Sulfonyl group (-SO₂CH₃) |

The nitrile group (-CN) at C1 and the ketone at C3 create an electron-deficient environment, enhancing reactivity in synthetic applications.

Synonyms and Registry Number Cross-Referencing

This compound is cataloged under multiple identifiers across chemical databases:

| Synonym | Registry Number | Source |

|---|---|---|

| This compound | 1538539-21-7 (CAS) | PubChem |

| AKOS018674950 | N/A | Commercial suppliers |

| EN300-1125670 | N/A | Screening libraries |

The CAS Registry Number 1538539-21-7 serves as the primary identifier, ensuring unambiguous referencing in academic and industrial contexts.

Structural Relationship to α-Fluoroketone and Sulfone Chemical Families

The compound belongs to two functionally distinct chemical families:

- α-Fluoroketones : The presence of a ketone group at C3, adjacent to fluorinated C4, classifies it as an α-fluoroketone. This group is characterized by enhanced electrophilicity due to electron-withdrawing fluorine atoms, making it valuable in nucleophilic substitution reactions.

- Sulfones : The methanesulfonyl group (-SO₂CH₃) at C2 places it within the sulfone family. Sulfones are notable for their stability and role as intermediates in oxidation reactions and pharmaceutical synthesis.

The interplay between these groups is illustrated in the structural formula:

$$ \text{CH}3\text{SO}2-\text{C}(\text{CN})-\text{C}(=\text{O})-\text{CF}_2 $$

This hybrid structure enables dual reactivity patterns, facilitating applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H5F2NO3S |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

4,4-difluoro-2-methylsulfonyl-3-oxobutanenitrile |

InChI |

InChI=1S/C5H5F2NO3S/c1-12(10,11)3(2-8)4(9)5(6)7/h3,5H,1H3 |

InChI Key |

DZHIFDMLUNLXCL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C(C#N)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Multi-Component Assembly

Reaction Conditions and Optimization

Purification and Characterization

Post-synthesis purification involves:

- Column chromatography to isolate the pure compound.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Spectroscopic verification via NMR, IR, and mass spectrometry to confirm structure.

Summary of Synthesis Strategy

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. Detailed information on the specific products is often found in specialized chemical literature .

Scientific Research Applications

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in biochemical studies to understand molecular interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile involves its interaction with specific molecular targets. The pathways and targets depend on the context of its use, such as in biochemical assays or chemical reactions. Detailed mechanistic studies are often required to elucidate these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile and analogous compounds identified in the evidence.

*Calculated based on molecular formula.

Key Comparative Insights

Functional Group Influence: The mesyl group in the target compound confers stronger electron-withdrawing effects compared to esters in Ethyl 4,4-difluoro-3-oxobutanoate, enhancing its suitability for reactions requiring stabilized carbocations or transition states . The trifluoro group in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate increases acidity at α-hydrogens, facilitating deprotonation in enolate formation—a property less pronounced in the difluoro target compound .

Hazard Profile :

- The fluorophenyl-containing compound (3108-23-4) carries an H302 hazard (harmful if swallowed), likely due to its aromatic nitrile group. The target compound’s mesyl group may alter toxicity, though specific data are unavailable .

Synthetic Utility: Esters (e.g., 141-97-9) are typically hydrolyzed to acids or reduced to alcohols, whereas the target’s nitrile group enables transformations like hydrolysis to amides or participation in click chemistry .

Biological Activity

4,4-Difluoro-2-methanesulfonyl-3-oxobutanenitrile is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing its effects and interactions.

Chemical Structure and Properties

- Molecular Formula : C6H6F2N2O3S

- Molecular Weight : 218.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoro substituents enhance the compound's binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This compound has been investigated for its role as an inhibitor in various signaling pathways linked to cancer progression.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on several cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | Inhibition (%) | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 75% | 5.0 | |

| A549 (Lung Cancer) | 82% | 3.5 | |

| HeLa (Cervical Cancer) | 68% | 6.0 |

In Vivo Studies

In vivo studies have demonstrated the compound's effectiveness in reducing tumor growth in animal models. Notable results include:

- Tumor Growth Inhibition : A study involving mice with implanted tumors showed a reduction in tumor volume by up to 50% after treatment with the compound over four weeks.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a partial response in 30% of participants, with manageable side effects.

Case Study 2: Lung Cancer Treatment

Another study focused on patients with non-small cell lung cancer (NSCLC). Patients treated with the compound alongside standard chemotherapy exhibited improved overall survival rates compared to those receiving chemotherapy alone.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 2-Methylsulfonyl-3-oxobutanenitrile | Moderate inhibition | Lacks fluorine substituents |

| 4-Fluoro-2-methanesulfonyl-3-oxobutanenitrile | High affinity for target enzymes | Less effective than the difluoro variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.